

CAS number and molecular weight of Ponatinib D8.

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Compound of Interest

Compound Name: Ponatinib D8

Cat. No.: B3026086

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Ponatinib D8: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Ponatinib D8**, a deuterated analog of the potent tyrosine kinase inhibitor, Ponatinib. This document outlines its fundamental properties, its role in inhibiting key signaling pathways, and detailed experimental protocols for its application in research settings.

Core Properties of Ponatinib D8

Ponatinib D8 is a stable, isotopically labeled form of Ponatinib, which is primarily utilized as an internal standard for the quantification of Ponatinib in biological samples using mass spectrometry-based methods.^[1] The deuterium labeling provides a distinct mass signature, enabling precise and accurate measurement.

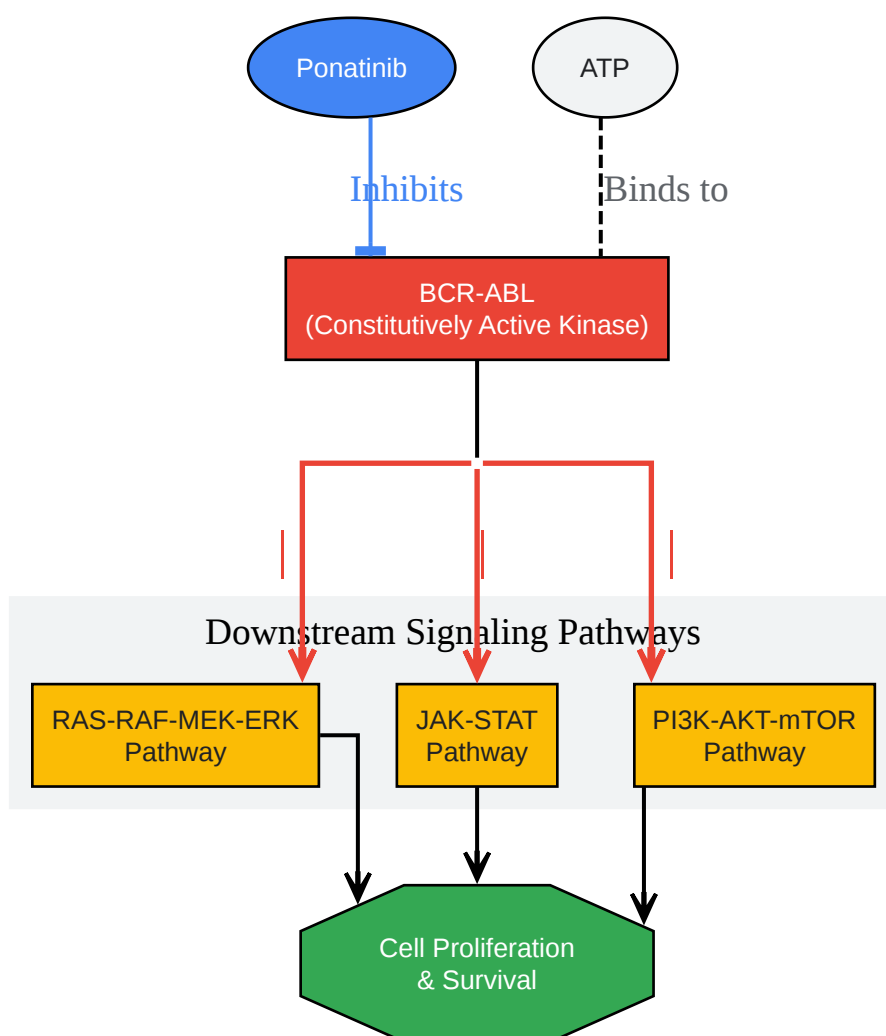
Property	Value	Source(s)
CAS Number	1562993-37-6	[1] [2] [3] [4]
Molecular Formula	C ₂₉ H ₁₉ D ₈ F ₃ N ₆ O	
Molecular Weight	540.61 g/mol	

Mechanism of Action and Signaling Pathways

Ponatinib is a multi-targeted tyrosine kinase inhibitor, renowned for its efficacy against treatment-resistant cancers, particularly those harboring the T315I mutation in the BCR-ABL fusion protein.

Inhibition of BCR-ABL Signaling

The primary target of Ponatinib is the BCR-ABL tyrosine kinase, the hallmark of chronic myeloid leukemia (CML). Ponatinib binds to the ATP-binding site of the ABL kinase domain, effectively blocking its catalytic activity. This inhibition prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascades that drive the proliferation and survival of leukemic cells.

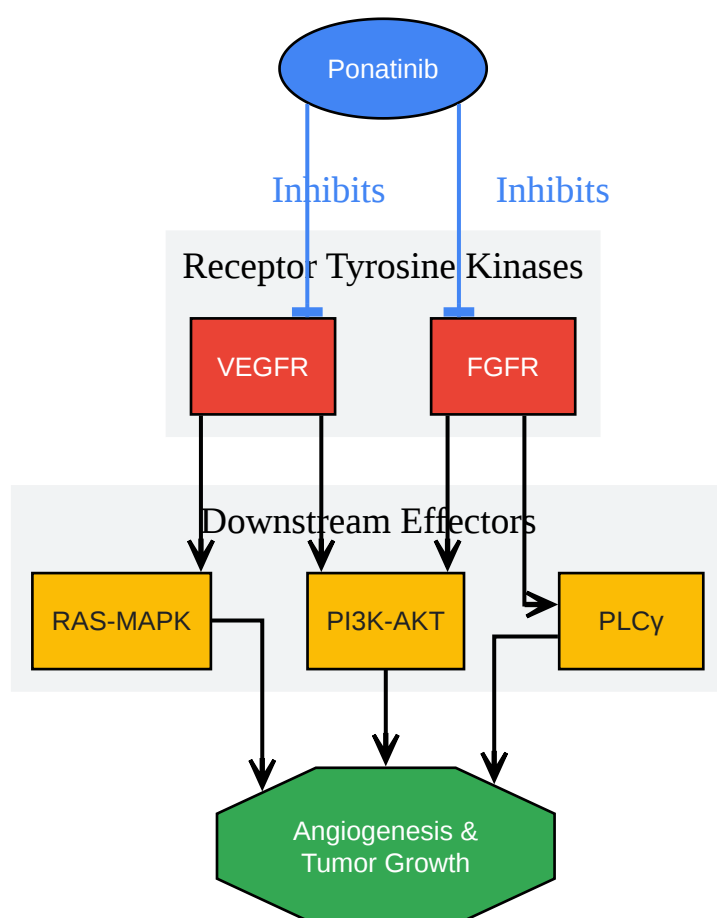


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Ponatinib's inhibition of the BCR-ABL signaling cascade.

Inhibition of VEGFR and FGFR Signaling

Beyond BCR-ABL, Ponatinib also demonstrates potent inhibitory activity against other receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs). By targeting these receptors, Ponatinib can impede angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of FGFR signaling has also been shown to suppress tumor growth in various cancer models, including neuroblastoma.



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Ponatinib's inhibitory action on VEGFR and FGFR signaling.

Experimental Protocols

Ponatinib D8 is instrumental as an internal standard in pharmacokinetic and metabolic studies of Ponatinib. Below is a detailed methodology for the quantification of Ponatinib in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantification of Ponatinib using Ponatinib D8 by LC-MS/MS

This protocol describes a validated method for the determination of Ponatinib in plasma samples.

1. Materials and Reagents:

- Ponatinib and **Ponatinib D8** ([2H8]-ponatinib) standards
- Acetonitrile (ACN), HPLC grade
- Ammonium acetate, analytical grade
- Formic acid, analytical grade
- Ultrapure water
- Control plasma (e.g., human, rat, or mouse)

2. Preparation of Stock and Working Solutions:

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ponatinib and **Ponatinib D8** in a suitable solvent such as DMSO or methanol.
- Working Solutions: Prepare serial dilutions of the Ponatinib stock solution in 50% acetonitrile to create calibration standards. Prepare a working solution of **Ponatinib D8** (internal standard, IS) at an appropriate concentration (e.g., 100 ng/mL) in 50% acetonitrile.

3. Sample Preparation (Protein Precipitation):

- To 50 µL of plasma sample (calibration standard, quality control, or unknown sample), add 150 µL of the **Ponatinib D8** internal standard working solution in acetonitrile.

- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a new microcentrifuge tube or a 96-well plate.
- Inject an aliquot (e.g., 5 µL) of the supernatant into the LC-MS/MS system.

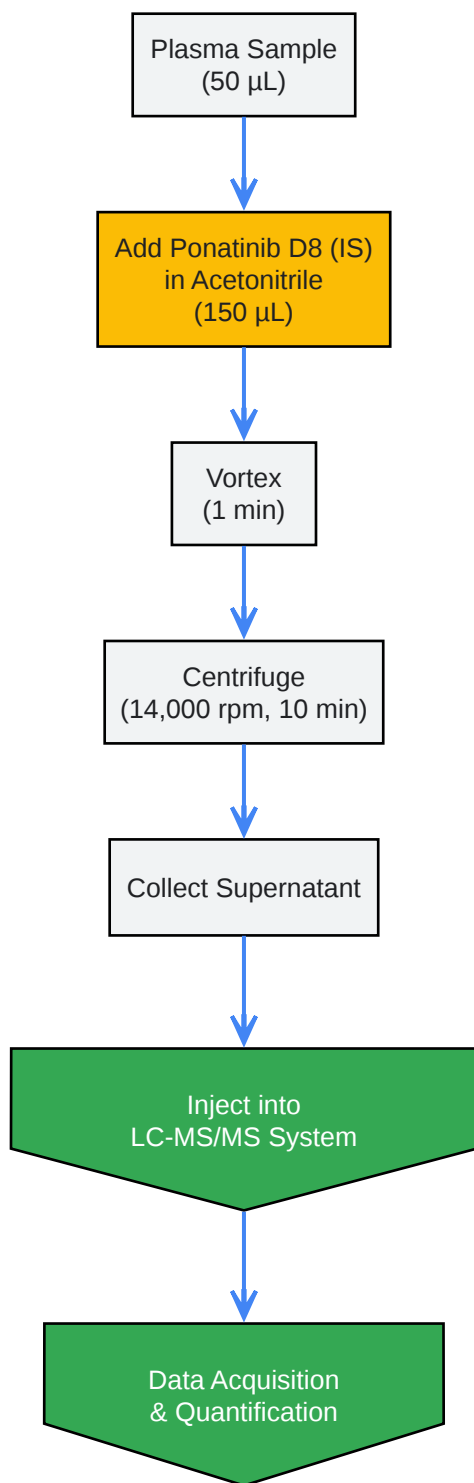
4. LC-MS/MS Conditions:

- Liquid Chromatography:
 - Column: A C18 analytical column (e.g., Agilent Eclipse Plus C18, 50 mm × 2.1 mm, 1.8 µm).
 - Mobile Phase A: 10 mM ammonium formate with 0.05% formic acid in water (pH adjusted to ~4.1).
 - Mobile Phase B: Acetonitrile.
 - Flow Rate: 0.25-0.35 mL/min.
 - Gradient or Isocratic Elution: An isocratic method can be used, for example, with 45% acetonitrile and 55% aqueous mobile phase. A gradient can also be employed for better separation.
- Mass Spectrometry:
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Ponatinib: m/z 533.1 → 260
 - **Ponatinib D8** ([2H8]-ponatinib): m/z 541 → 260

- Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

5. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of Ponatinib to **Ponatinib D8** against the nominal concentration of the calibration standards.
- Perform a linear regression analysis to determine the best fit for the calibration curve.
- Quantify the concentration of Ponatinib in the unknown samples by interpolating their peak area ratios from the calibration curve.



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Workflow for sample preparation and analysis by LC-MS/MS.

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